molecular formula C26H35NO4 B566263 Docosahexaenoic Acid N-Succinimide CAS No. 160801-26-3

Docosahexaenoic Acid N-Succinimide

Cat. No.: B566263
CAS No.: 160801-26-3
M. Wt: 425.569
InChI Key: AWUMFVFMQMCKHT-KUBAVDMBSA-N
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Description

Docosahexaenoic Acid N-Succinimide is a derivative of Docosahexaenoic Acid, a prominent omega-3 fatty acid. This compound is characterized by the presence of a succinimide group, which allows it to form stable esters with primary amines. This property makes it particularly useful in biochemical applications, such as labeling proteins and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosahexaenoic Acid N-Succinimide typically involves the reaction of Docosahexaenoic Acid with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under mild conditions to form the N-succinimide ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using high-purity Docosahexaenoic Acid extracted from sources like fish oil or microalgae. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Docosahexaenoic Acid N-Succinimide primarily undergoes substitution reactions, where the succinimide ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and protein labeling .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, coupling agents like DCC or EDC, and anhydrous solvents such as dichloromethane. The reactions are typically carried out at room temperature to avoid decomposition of the sensitive ester .

Major Products Formed

The major products formed from these reactions are amide-linked compounds, where the primary amine has been successfully conjugated to the Docosahexaenoic Acid moiety via the succinimide ester .

Mechanism of Action

The mechanism of action of Docosahexaenoic Acid N-Succinimide involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimide ester group, which acts as an activating agent for the carboxylic acid moiety of Docosahexaenoic Acid. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for long-term labeling and conjugation applications .

Comparison with Similar Compounds

Docosahexaenoic Acid N-Succinimide is unique due to its combination of the omega-3 fatty acid Docosahexaenoic Acid and the succinimide ester group. Similar compounds include:

Biological Activity

Docosahexaenoic Acid N-Succinimide (DHA-N-succinimide) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant roles in various biological processes. This article reviews the biological activity of DHA-N-succinimide, focusing on its neuroprotective properties, therapeutic applications, and underlying mechanisms based on diverse research findings.

Overview of Docosahexaenoic Acid (DHA)

DHA is a long-chain polyunsaturated fatty acid primarily found in fish oils and is crucial for brain development and function. It is involved in maintaining membrane fluidity, modulating inflammation, and supporting cognitive health. DHA's biological activities are mediated through various mechanisms, including its role as a precursor for bioactive lipid mediators.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of DHA and its derivatives, including DHA-N-succinimide. One notable metabolite, synaptamide (N-docosahexaenoylethanolamine), derived from DHA, has been shown to promote neurogenesis and neurite outgrowth at nanomolar concentrations. It achieves this by activating GPR110 (ADGRF1), a G-protein coupled receptor that enhances cAMP production and activates signaling pathways critical for neuronal growth and survival .

  • Neurogenesis and Synaptogenesis : DHA-N-succinimide promotes the differentiation of neural stem cells into neurons and supports synaptic formation.
  • Anti-inflammatory Effects : It attenuates neuroinflammatory responses induced by lipopolysaccharides, reducing oxidative stress and inflammatory cytokine production in neural tissues .
  • Cognitive Enhancement : Supplementation with DHA has been linked to improved cognitive performance in infants, suggesting potential benefits in neurodevelopmental contexts .

Therapeutic Applications

DHA-N-succinimide shows promise in various therapeutic areas:

  • Cardiovascular Health : DHA has been associated with lowering triglycerides, reducing blood pressure, and improving overall lipid profiles, which can mitigate cardiovascular disease risk factors .
  • Cancer Treatment : Studies indicate that combining DHA with anticancer drugs can enhance their efficacy through modulation of intracellular signaling pathways such as cyclooxygenase-2 and nuclear factor kappa B .
  • Gastrointestinal Delivery Systems : Recent developments have incorporated DHA into mucoadhesive carriers for drug delivery, enhancing the stability and absorption of therapeutic agents in the gastrointestinal tract .

Case Study 1: Neuroprotective Effects in Animal Models

In an animal model study, synaptamide was administered to evaluate its effects on neurogenesis during developmental stages. Results indicated significant increases in neuronal differentiation and reduced markers of inflammation compared to control groups .

Case Study 2: Cognitive Development in Infants

A randomized controlled trial involving 420 infants assessed the impact of DHA supplementation on cognitive outcomes. The group receiving DHA-enriched formula showed significantly higher cognitive scores at 18 months compared to the placebo group, indicating the compound's role in early brain development .

Data Table: Biological Activities of DHA-N-Succinimide

Biological ActivityMechanism of ActionReference
NeurogenesisActivation of GPR110
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cognitive enhancementImproved cognitive scores in infants
Cardiovascular benefitsLowering triglycerides
Enhanced drug deliveryMucoadhesive properties

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMFVFMQMCKHT-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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